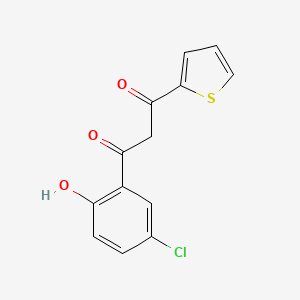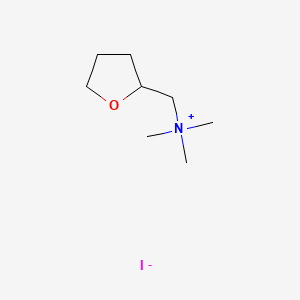
Tetrahydrofurfuryltrimethylammonium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrahydrofurfuryltrimethylammonium iodide is a quaternary ammonium compound. It is characterized by the presence of a tetrahydrofurfuryl group attached to a trimethylammonium ion, with iodide as the counterion. This compound is known for its applications in various fields, including organic synthesis and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tetrahydrofurfuryltrimethylammonium iodide typically involves the reaction of tetrahydrofurfuryl chloride with trimethylamine, followed by the addition of hydroiodic acid. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and maximize the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Tetrahydrofurfuryltrimethylammonium iodide can undergo various chemical reactions, including:
Substitution Reactions: The iodide ion can be replaced by other nucleophiles, leading to the formation of different quaternary ammonium salts.
Oxidation and Reduction: The tetrahydrofurfuryl group can be oxidized to form corresponding furfuryl derivatives, while reduction can lead to the formation of more saturated compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as hydroxide or cyanide ions. These reactions typically occur under mild conditions with the use of polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon are common.
Major Products Formed
Substitution: Various quaternary ammonium salts.
Oxidation: Furfuryl derivatives.
Reduction: Saturated tetrahydrofurfuryl compounds.
Aplicaciones Científicas De Investigación
Tetrahydrofurfuryltrimethylammonium iodide has several applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis to facilitate reactions between compounds in different phases.
Biology: Investigated for its potential effects on cellular processes and membrane permeability.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of tetrahydrofurfuryltrimethylammonium iodide involves its interaction with cellular membranes and proteins. The quaternary ammonium group can disrupt membrane integrity, leading to increased permeability and potential cell lysis. Additionally, the compound may interact with specific enzymes and receptors, altering their activity and affecting cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
Tetramethylammonium iodide: Similar in structure but lacks the tetrahydrofurfuryl group.
Tetraethylammonium iodide: Contains ethyl groups instead of methyl groups.
Tetrahydrofurfuryltrimethylammonium bromide: Similar structure but with bromide as the counterion.
Uniqueness
Tetrahydrofurfuryltrimethylammonium iodide is unique due to the presence of the tetrahydrofurfuryl group, which imparts specific chemical and physical properties. This group can influence the compound’s solubility, reactivity, and interaction with biological systems, making it distinct from other quaternary ammonium compounds.
Propiedades
Número CAS |
52303-77-2 |
|---|---|
Fórmula molecular |
C8H18INO |
Peso molecular |
271.14 g/mol |
Nombre IUPAC |
trimethyl(oxolan-2-ylmethyl)azanium;iodide |
InChI |
InChI=1S/C8H18NO.HI/c1-9(2,3)7-8-5-4-6-10-8;/h8H,4-7H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
YRCOWUJJSXXSAK-UHFFFAOYSA-M |
SMILES canónico |
C[N+](C)(C)CC1CCCO1.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


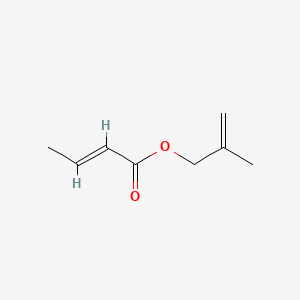
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-1-(3-nitrophenyl)ethylideneamino]-5-phenyltriazole-4-carboxamide](/img/structure/B13757134.png)
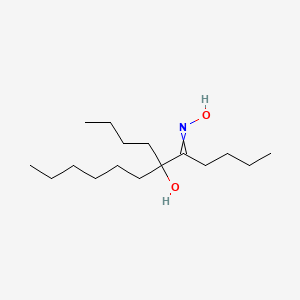

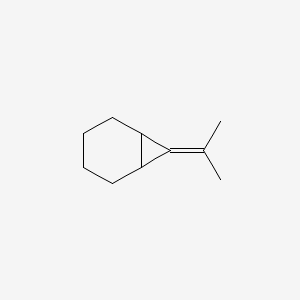

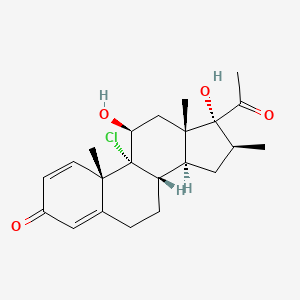
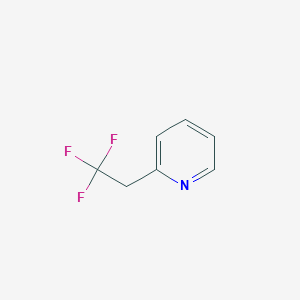
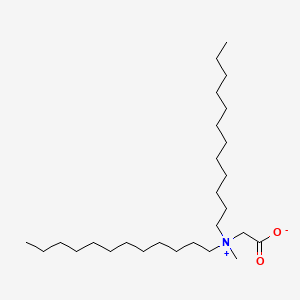
![Carbamic acid, (3,4-dichlorophenyl)-, 2-[butyl[4-(2,2-dicyanoethenyl)-3-methylphenyl]amino]ethyl ester](/img/structure/B13757164.png)
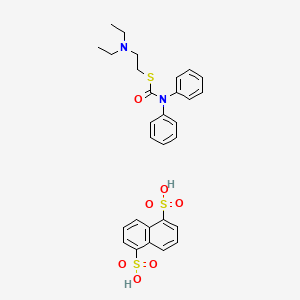
![3-[6-(3-chlorophenyl)-2-pyridinyl]-1,2,4-Thiadiazol-5-amine](/img/structure/B13757193.png)
![5-[(2-Cyanophenyl)azo]-2,6-bis[(2-methoxyethyl)amino]-4-methylnicotinonitrile](/img/structure/B13757203.png)
